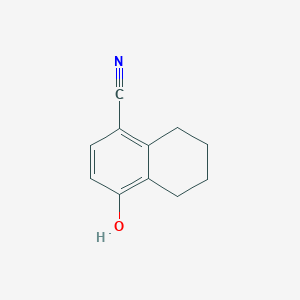

4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1-carbonitrile

Description

4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1-carbonitrile (CAS: 29809-13-0) is a partially hydrogenated naphthalene derivative featuring a hydroxyl group at the C4 position and a nitrile substituent at C1.

Properties

IUPAC Name |

4-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h5-6,13H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIKASWEAWENED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C=CC(=C2C1)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1-carbonitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene derivatives.

Reaction Conditions: The key steps include the introduction of a hydroxyl group and a nitrile group to the tetrahydronaphthalene ring. This can be achieved through various organic reactions, including nitration, reduction, and hydroxylation.

Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1-carbonitrile undergoes several types of chemical reactions:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The compound can undergo substitution reactions where the hydroxyl or nitrile groups are replaced by other functional groups.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

The compound serves as an important intermediate in organic synthesis. Its unique functional groups enable it to participate in various chemical reactions:

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : The nitrile group can be reduced to form amines.

- Substitution Reactions : The compound can undergo substitution where the hydroxyl or nitrile groups are replaced by other functional groups.

Research has indicated potential biological activities associated with 4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1-carbonitrile:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against various microbial strains.

- Anticancer Activity : Investigations into its ability to inhibit cancer cell proliferation are ongoing.

These properties make it a candidate for further exploration in pharmacological applications.

Pharmaceutical Development

The compound's unique structure allows it to interact with biological targets involved in inflammatory pathways and microbial metabolism. Research is focused on elucidating these interactions to explore therapeutic applications.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its versatility makes it valuable for developing new compounds with desirable properties.

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of tetrahydronaphthalene compounds indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The mechanism behind this activity is believed to involve disruption of bacterial cell wall synthesis.

Case Study 2: Anticancer Research

In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines. Further investigations are required to determine the specific pathways affected by this compound and its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1-carbonitrile | 29809-13-0 | C₁₁H₁₁N (disputed) | 157.215 | Hydroxy (C4), Nitrile (C1) |

| 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile | Not provided | C₁₁H₁₁N | 157.215 | Nitrile (C1) |

| 1-Naphthalenecarbonitrile, 1,2,3,4-tetrahydro-1-methyl | 62248-66-2 | C₁₂H₁₃N | 171.24 | Methyl (C1), Nitrile (C1) |

| 1-Naphthalenepropanenitrile, 4-cyano-1,2,3,4-tetrahydro | 57964-40-6 | C₁₄H₁₄N₂ | 210.28 | Propanenitrile chain, Cyano (C4) |

| 4-(Hexahydro-1H-azepin-1-yl)-1-naphthalenecarbonitrile | 664362-62-3 | C₁₈H₂₀N₂ | 276.37 | Azepane ring (C4), Nitrile (C1) |

Key Observations :

- This likely increases aqueous solubility and acidity (pKa ~8–10 estimated) .

- Steric Effects : Methyl-substituted derivatives (e.g., CAS 62248-66-2) exhibit higher molecular weight and lipophilicity, favoring organic solvent solubility but reducing metabolic clearance rates.

Biological Activity

Overview

4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1-carbonitrile (C11H11NO) is a synthetic organic compound characterized by a bicyclic structure that includes a hydroxyl group (-OH) and a cyano group (-C≡N) attached to a tetrahydronaphthalene backbone. This unique structure allows for various chemical interactions and potential biological activities, making it a subject of interest in pharmacological research.

- Molecular Formula : C11H11NO

- Molecular Weight : Approximately 171.21 g/mol

- Structural Features : Hydroxyl and nitrile groups attached to the tetrahydronaphthalene ring.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures can possess antimicrobial properties. Specific tests on bacterial strains have shown effectiveness against Gram-positive bacteria.

- Anticancer Properties : The compound has been evaluated for its antiproliferative activity in various cancer cell lines. In vitro studies demonstrated significant inhibition of cell growth in murine keratinocytes and malignant melanoma cells, comparable to known anticancer agents .

- Neuroprotective Effects : Molecular docking studies have indicated that the compound may interact with GABA receptors and AMPA receptors, suggesting potential applications in treating neurological disorders such as epilepsy .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

- GABA Receptors : Activation of GABAA receptors may contribute to its neuroprotective effects.

- Cell Cycle Regulation : The compound appears to induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

- A study highlighted the synthesis of various tetrahydronaphthalene derivatives, including this compound. The synthesized compounds were screened for their antiproliferative activity against cancer cell lines .

- Another investigation assessed the binding affinity of the compound to GABA receptors using molecular docking techniques. The results indicated favorable binding energy and interactions with key amino acid residues .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Biological Activity | Unique Aspects |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Hydroxyl and nitrile groups enhance reactivity |

| 5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile | Antioxidant | Exhibits significant antioxidant activity |

| 3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | Biochemical pathways | Known for its role in metabolic processes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.